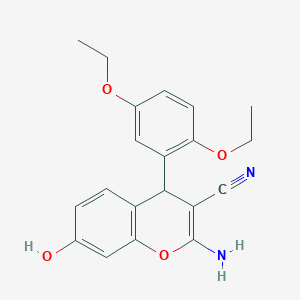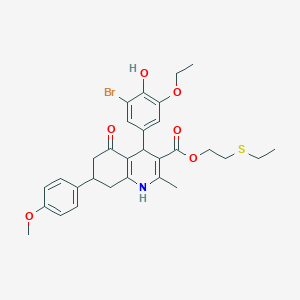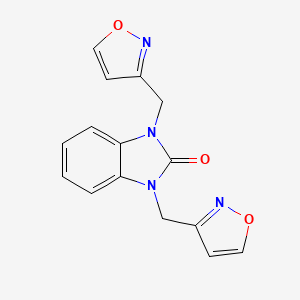
1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one is a heterocyclic compound that features both isoxazole and benzimidazole moieties. This compound is of interest due to its potential biological activities and its structural complexity, which makes it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one typically involves the formation of the isoxazole rings followed by their attachment to the benzimidazole core. One common method involves the cycloaddition reaction of nitrile oxides with alkenes to form the isoxazole rings. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole or benzimidazole rings.
Scientific Research Applications
1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its structural similarity to other bioactive molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one involves its interaction with specific molecular targets. The isoxazole and benzimidazole rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(isoxazol-3-ylmethyl)urea: Similar in structure but with a urea moiety instead of a benzimidazole ring.
1,3-Bis(isoxazol-3-ylmethyl)benzene: Lacks the benzimidazole ring, making it less complex.
1,3-Bis(isoxazol-3-ylmethyl)-3-hydroxybenzimidazole: Similar but with a hydroxyl group on the benzimidazole ring.
Uniqueness
1,3-Bis(isoxazol-3-ylmethyl)-3-hydrobenzimidazol-2-one is unique due to the combination of isoxazole and benzimidazole rings, which can confer distinct biological activities and chemical reactivity
Properties
IUPAC Name |
1,3-bis(1,2-oxazol-3-ylmethyl)benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c20-15-18(9-11-5-7-21-16-11)13-3-1-2-4-14(13)19(15)10-12-6-8-22-17-12/h1-8H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZPCSZARFRKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)N2CC3=NOC=C3)CC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
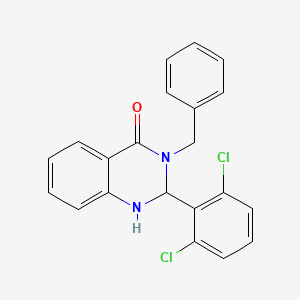
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996606.png)
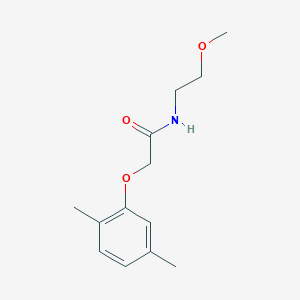
![2-methoxy-N-[(E)-3-morpholin-4-yl-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B4996611.png)
![3-(5-{[3-(2,4-dimethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4996613.png)
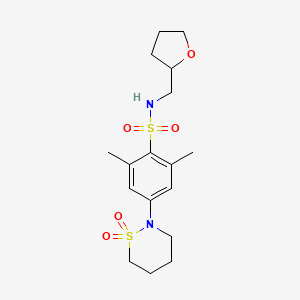
![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)
![2-bromo-N-{[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B4996685.png)
